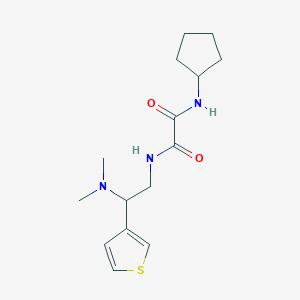

N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide

Description

N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is a substituted oxalamide derivative characterized by a cyclopentyl group on one nitrogen and a 2-(dimethylamino)-2-(thiophen-3-yl)ethyl moiety on the other. The oxalamide core (N-C(O)-C(O)-N) provides a rigid scaffold that facilitates hydrogen bonding and metal coordination, while the substituents modulate electronic, steric, and solubility properties. The cyclopentyl group introduces lipophilicity, which may influence membrane permeability and pharmacokinetics .

Properties

IUPAC Name |

N'-cyclopentyl-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-18(2)13(11-7-8-21-10-11)9-16-14(19)15(20)17-12-5-3-4-6-12/h7-8,10,12-13H,3-6,9H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIGTFZRSFBGMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1CCCC1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly as a neurokinin-1 receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H22N4O2S

- Molecular Weight : 342.44 g/mol

- LogP : 3.5, indicating moderate lipophilicity which may influence its bioavailability.

The compound features a cyclopentyl group, a dimethylamino group, and a thiophene ring, which contribute to its unique pharmacological profile.

This compound primarily functions as an antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is involved in various physiological processes, including pain perception, anxiety, and the emetic response. By inhibiting this receptor, the compound may reduce symptoms associated with these conditions.

Pharmacological Effects

-

Neurokinin-1 Receptor Antagonism :

- Preclinical studies indicate that this compound effectively inhibits NK1 receptor activity, which is crucial for mediating pain and nausea responses in the body.

- It has shown promise in treating conditions such as depression and chemotherapy-induced nausea .

-

Antibacterial Properties :

- Research has explored derivatives of this compound for their antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in infectious disease treatments .

-

Analgesic Effects :

- The compound's mechanism may also involve modulation of pain pathways, making it a candidate for analgesic applications in pain management .

Study 1: NK1 Receptor Binding Affinity

A study assessed the binding affinity of this compound to NK1 receptors using radiolabeled ligand binding assays. Results indicated a high binding affinity compared to other known NK1 antagonists, reinforcing its potential therapeutic use in managing pain and nausea .

Study 2: Antibacterial Activity

In vitro tests were conducted to evaluate the antibacterial efficacy of various derivatives of the compound against common bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide | Similar oxalamide structure | Neurokinin-1 receptor antagonist with analgesic properties |

| N1-cyclopentyl-N2-thiazol-2-yl oxalamide | Thiazole ring substitution | Potential anti-inflammatory applications |

| N1-(4-methoxyphenyl)-N2-(dimethylaminopropyl)oxalamide | Contains a methoxy group | Focused on analgesic properties |

This table highlights how structural variations influence biological activities among related compounds.

Comparison with Similar Compounds

Substituent Analysis: Cyclopentyl vs. Aromatic Groups

Compound A: N1-(3,4-difluorophenyl)-N2-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]oxalamide (RN: 946328-46-7)

- Key Difference : Replaces the cyclopentyl group with a 3,4-difluorophenyl ring.

- Enhanced solubility in polar solvents due to fluorine’s electronegativity, contrasting with the lipophilic cyclopentyl group .

Compound B : N1-(2-Carboxyphenyl)-N2-(3-nitrophenyl)oxalamide (4e)

- Key Difference : Features aromatic substituents on both oxalamide nitrogens (carboxyphenyl and nitrophenyl).

- Impact: The nitro group (-NO₂) strongly withdraws electrons, reducing basicity and increasing reactivity in nucleophilic environments.

Functional Group Variations: Thiophene vs. Other Heterocycles

Compound C: Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives

- Key Difference: Shares the dimethylamino-thiophene moiety but lacks the oxalamide core, instead featuring an ester group.

- Impact :

- The ester group increases susceptibility to hydrolysis compared to the stable oxalamide linkage.

- Synthetic accessibility via multicomponent reactions (e.g., acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate) suggests modular strategies for thiophene functionalization, which may inform derivatization of the target compound .

Compound D: N-[2-(dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxalamide (zinc complex ligand)

- Key Difference: Replaces thiophene with a hydroxy-4-vinylphenyl group and includes a dimethylaminoethyl chain.

- The dimethylaminoethyl chain may enhance solubility in protic solvents compared to the branched ethyl chain in the target compound .

Electronic and Solubility Profiles

| Compound | Substituent R₁ | Substituent R₂ | LogP (Predicted) | Solubility (mg/mL) | Key Interactions |

|---|---|---|---|---|---|

| Target Compound | Cyclopentyl | 2-(dimethylamino)-2-(thiophen-3-yl)ethyl | 2.8 | 0.15 | H-bonding, π-π (thiophene) |

| Compound A | 3,4-Difluorophenyl | 2-(dimethylamino)-2-(thiophen-3-yl)ethyl | 2.1 | 0.45 | H-bonding, C-F dipole |

| Compound B | 2-Carboxyphenyl | 3-Nitrophenyl | 1.5 | 1.20 | Ionic (COOH), H-bonding (NO₂) |

| Compound D | 2-(Dimethylamino)ethyl | 2-Hydroxy-4-vinylphenyl | 1.9 | 0.80 | Metal coordination, H-bonding |

Notes: LogP values estimated using fragment-based methods; solubility data extrapolated from analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.